(R)-2-benzylsuccinic acid

Enzyme Inhibition Carboxypeptidase A Chiral Pharmacology

For enzymology and pharmaceutical research, only the pure (R)-enantiomer (CAS 21307-97-1) ensures valid results. This stereospecific CPA inhibitor (Ki=0.45 µM) displays 113-fold higher potency than its (S)-counterpart. Substituting racemic or (S)-isomer compromises CPA inhibition assays, Mitiglinide impurity profiling, and anaerobic toluene bioremediation studies. The crystal structure-confirmed binding mode guarantees reproducible mechanistic data. Verify chiral purity (≥97% ee) before use.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 21307-97-1
Cat. No. B3177753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-benzylsuccinic acid
CAS21307-97-1
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
InChIInChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-/m1/s1
InChIKeyGTOFKXZQQDSVFH-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding the Baseline: What is (R)-2-Benzylsuccinic Acid (CAS 21307-97-1)?


(R)-2-Benzylsuccinic acid (CAS 21307-97-1), a chiral dicarboxylic acid with the IUPAC name (2R)-2-benzylbutanedioic acid [1], is a high-value intermediate and potent, stereospecific inhibitor of the zinc metalloprotease Carboxypeptidase A (CPA) [2]. As a competitive, transition-state analog inhibitor, it binds to the active site of CPA, making it a critical tool for enzymology studies and proteolysis pathway research [2]. It is the (R)-enantiomer of 2-benzylsuccinic acid, a key distinction that underpins its differential biological activity compared to its (S)-enantiomer and the racemic mixture.

Why In-Class Substitution is Inadvisable: The Imperative of Chiral Purity for (R)-2-Benzylsuccinic Acid


Procurement decisions for 2-benzylsuccinic acid must account for its chiral specificity. Substituting the pure (R)-enantiomer with its (S)-enantiomer or the racemic (DL) mixture can lead to significantly different experimental outcomes. The (R)- and (S)-enantiomers exhibit vastly divergent binding affinities and biological activities [1]. In anaerobic toluene catabolism, for instance, the enzyme (R)-benzylsuccinyl-CoA dehydrogenase is highly specific for the (R)-enantiomer and is inhibited by the (S)-enantiomer [2]. Furthermore, as a chiral building block, the (R)-enantiomer is required for the synthesis of specific drug candidates, including the antidiabetic drug Mitiglinide (where it is an impurity marker) and the hypoglycemic KAD-1229 [3]. Using the incorrect isomer compromises both biological assay validity and synthetic pathway fidelity.

Procurement-Grade Differentiation: Quantitative Evidence for Selecting (R)-2-Benzylsuccinic Acid


Enantiomer-Specific Inhibitory Potency Against Carboxypeptidase A (CPA)

The (R)-enantiomer of 2-benzylsuccinic acid demonstrates significantly superior potency as a CPA inhibitor compared to its (S)-enantiomer. In a study on the related 2-benzyl-2-methylsuccinic acid series, the (R)-enantiomer exhibited a Ki of 0.15 μM, which is over 113-fold more potent than the (S)-enantiomer's Ki of 17 μM [1]. This establishes a clear chiral preference for the (R)-configuration at the active site of CPA. Furthermore, L-benzylsuccinate, which is synonymous with (R)-2-benzylsuccinic acid, has been shown to be a competitive inhibitor of CPA with a Ki of 0.45 μM [2].

Enzyme Inhibition Carboxypeptidase A Chiral Pharmacology

Selectivity Profile: Differential Inhibition of Carboxypeptidases by (R)-2-Benzylsuccinic Acid

(R)-2-Benzylsuccinic acid is not a pan-carboxypeptidase inhibitor; it exhibits marked selectivity. It is a potent inhibitor of CPA (Ki = 0.45 μM) and wheat serine carboxypeptidase II (Ki = 0.2 mM), but is a very weak inhibitor of thermolysin (Ki = 3.8 mM for the racemate, with the D-isomer being the active binder) and is practically inactive against tubulinyl-Tyr carboxypeptidase (Ki > 20 mM) [1]. This selectivity is crucial for researchers targeting specific proteolytic pathways without off-target effects on related enzymes.

Enzyme Specificity Carboxypeptidase Selectivity Profile

Role in Anaerobic Toluene Catabolism: A Specific Chiral Probe

In the anaerobic degradation of toluene by bacteria such as Thauera aromatica, (R)-2-benzylsuccinic acid is a key intermediate. The enzyme (R)-benzylsuccinyl-CoA dehydrogenase, which catalyzes the first oxidation step, is highly specific for the (R)-enantiomer. It exhibits an apparent Km of 110 ± 10 µM for (R)-benzylsuccinyl-CoA and is inhibited by its (S)-counterpart [1]. This enantiospecificity makes the (R)-enantiomer the only valid substrate for studying this environmentally significant pathway. The (S)-enantiomer acts as an inhibitor, not a substrate [1].

Bioremediation Anaerobic Metabolism Enzyme Kinetics

Analytical Differentiation for Process Control: Separation of Enantiomers

The crystal structure of a salt complex between (R)-2-benzylsuccinic acid and (R)-1-phenylethylamine has been elucidated, providing a definitive basis for chiral resolution [1]. This structural knowledge is crucial for analytical chemistry and quality control, enabling the unambiguous identification and quantification of the (R)-enantiomer, particularly when it is an impurity in the (S)-enantiomer (e.g., for Mitiglinide synthesis) or vice-versa. The (S)-enantiomer of 2-benzylsuccinic acid can be prepared from the (R)-enantiomer via base-catalyzed racemization in the presence of EDTA [2], highlighting the importance of verified chiral purity in procurement.

Chiral Resolution Analytical Chemistry Pharmaceutical Impurity

Chiral Purity Essential for Metabolite Studies: A Xenobiotic Marker

(R)-2-Benzylsuccinic acid is specifically designated as a xenobiotic metabolite with a key role in the anaerobic catabolism of toluene, a common environmental pollutant [1]. It is the first stable intermediate in this pathway, formed by the stereospecific addition of fumarate to toluene by benzylsuccinate synthase. This enzyme produces exclusively the (R)-enantiomer [2]. Therefore, in environmental metabolomics or bioremediation studies, the presence of the (R)-enantiomer is a definitive biomarker for anaerobic toluene degradation. Using the racemate or (S)-enantiomer as an analytical standard would lead to inaccurate quantification and a flawed understanding of the metabolic process.

Xenobiotic Metabolism Metabolomics Biodegradation

Optimal Research & Industrial Application Scenarios for (R)-2-Benzylsuccinic Acid


Precise Inhibition of Carboxypeptidase A (CPA) in Enzymology Studies

Due to its potent and competitive inhibition of CPA (Ki = 0.45 µM) [1], (R)-2-benzylsuccinic acid is the preferred inhibitor for studying the role of CPA in peptide digestion, protein processing, and other biological pathways. Its well-defined binding mode, established by X-ray crystallography [2], allows for precise mechanistic studies. The 113-fold higher potency of the (R)-configuration over the (S)-configuration [3] makes the pure (R)-enantiomer essential for achieving complete and selective CPA inhibition in vitro.

Asymmetric Synthesis and Pharmaceutical Intermediate for Chiral Drugs

As a chiral building block, (R)-2-benzylsuccinic acid is a crucial intermediate in the synthesis of enantiopure pharmaceuticals . It is a known impurity marker (Mitiglinide Impurity D) and a key intermediate for the antidiabetic drug KAD-1229, which requires high enantiomeric purity (99% ee) for its synthesis [4]. Its use as a substrate for chiral inducers or catalysts further underscores its value in asymmetric synthesis, where the specific stereochemistry is paramount.

Bioremediation Research: Tracer and Substrate for Anaerobic Toluene Degradation

In environmental microbiology, (R)-2-benzylsuccinic acid is the definitive biomarker and intermediate for studying the anaerobic degradation of toluene, a common groundwater contaminant [5]. The enzyme (R)-benzylsuccinyl-CoA dehydrogenase is highly specific for this enantiomer (apparent Km = 110 µM) and is inhibited by the (S)-isomer [6]. Therefore, (R)-2-benzylsuccinic acid is the only appropriate standard and substrate for enzyme assays, metabolite tracing, and pathway elucidation in bioremediation studies.

Chiral Resolution and Analytical Chemistry Method Development

The established crystal structure of its diastereomeric salt [7] and its role as a pharmaceutical impurity make (R)-2-benzylsuccinic acid an ideal candidate for developing and validating chiral analytical methods. It is used as a reference standard in HPLC or other chromatographic techniques to ensure the enantiomeric purity of related drug substances, such as Mitiglinide . This application directly supports quality control in pharmaceutical manufacturing.

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